Home > Products > Screening Compounds P82960 > (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride - 2126144-06-5

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride

Catalog Number: EVT-2692786
CAS Number: 2126144-06-5
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a complex organic compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of human immunodeficiency virus (HIV) integrase. This compound is classified under the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities.

Source and Classification

This compound is primarily sourced from synthetic routes aimed at developing new antiviral agents. It falls within the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. The specific stereochemistry of this compound—denoted by its (6S,9R,9aS) configuration—implies unique spatial arrangements that can significantly influence its biological activity and interaction with target proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride typically involves multi-step organic reactions. One notable method includes the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic structure.

The synthesis may follow these general steps:

  1. Formation of the Pyrazine Ring: This involves condensation reactions between suitable amines and carbonyl compounds.
  2. Cyclization: The intermediate compounds undergo cyclization to form the pyrido[1,2-a]pyrazine framework.
  3. Hydrochloride Salt Formation: The final step often includes treatment with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility and stability.

Technical details such as reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for obtaining high yields of the desired stereoisomer.

Molecular Structure Analysis

Structure and Data

The molecular structure of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride can be represented as follows:

  • Molecular Formula: C10_{10}H14_{14}Cl2_{2}N2_{2}
  • Molecular Weight: Approximately 245.14 g/mol

The structure features a bicyclic system with two fused rings containing nitrogen atoms, which contributes to its pharmacological properties. The stereochemistry is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride can be analyzed through various reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can act as nucleophiles in substitution reactions.
  2. Hydrogenation Reactions: Given its saturated structure, hydrogenation may alter the compound's properties but is generally not necessary for this class of compounds.
  3. Acid-Base Reactions: The presence of hydrochloride salt allows for easy manipulation in various pH conditions.

These reactions are essential for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride, particularly in the context of HIV treatment, involves inhibition of the HIV integrase enzyme. This enzyme is crucial for viral replication as it facilitates the integration of viral DNA into the host genome.

  • Binding Affinity: Studies indicate that compounds in this class exhibit high binding affinity towards integrase (IC50_{50} values in nanomolar range).
  • Inhibition Profile: The compound functions by preventing the integration process, thereby halting viral replication.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its dihydrochloride salt form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or light.

Applications

Scientific Uses

The primary applications of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride are found in medicinal chemistry:

  • Antiviral Agent: Its role as an HIV integrase inhibitor makes it a candidate for antiretroviral therapy.
  • Research Tool: Used in studies aimed at understanding opioid receptor interactions due to structural similarities with other biologically active compounds.

This compound represents a significant advancement in developing targeted therapies against viral infections and potentially other therapeutic areas due to its unique structural characteristics.

Synthetic Methodologies and Enantioselective Preparation

Stereocontrolled Synthesis of Bicyclic Pyrido-Pyrazine Scaffolds

The construction of the bridged bicyclic core of (6S,9R,9aS)-octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine requires precise bond formation strategies to establish its characteristic [3.3.1] bridged ring system. Two principal methodologies dominate the literature:

  • Ring-Closing Approaches: Intramolecular reductive amination serves as a pivotal step for forming the central pyrazine ring. This involves reacting a functionalized piperidine precursor containing both aldehyde and protected amine functionalities under hydrogenation conditions (e.g., H₂/Pd-C in methanol or ethanol). Critical to success is the protection scheme; tert-butyloxycarbonyl (Boc) protection is commonly employed due to its stability during ring formation and ease of removal under acidic conditions later in the synthesis [3]. Alternative routes utilize cyclic sulfates derived from diols, enabling nucleophilic displacement by a secondary amine nitrogen to form the pyrazine ring under basic conditions (e.g., potassium carbonate in acetonitrile) [2].

  • Diels-Alder Cycloaddition: A complementary strategy employs a [4+2] cycloaddition between an appropriately substituted diene and a dienophile containing the nascent pyrazine nitrogen atoms. This method offers inherent stereocontrol but demands precise tuning of electronic properties for acceptable regioselectivity and yield. Post-cycloaddition steps, typically involving reduction of alkene bonds or carbonyl groups introduced during the reaction, are necessary to achieve the saturated octahydro scaffold [3].

Table 1: Key Methods for Bicyclic Scaffold Construction

MethodologyKey Reagent/ConditionsCritical IntermediateReported Yield RangePrimary Advantage
Intramolecular Reductive AminationNaBH₃CN/AcOH or H₂/Pd-C, Methanol/EthanolN-Protected ω-Amino Aldehyde45-72%High functional group tolerance
Cyclic Sulfate DisplacementK₂CO₃, Acetonitrile, RefluxPiperidinyl Cyclic Sulfate30-65%Avoids reduction steps
Diels-Alder CycloadditionToluene, 110-120°C, 12-48hFunctionalized 1,3-Diene / Dienophile Pair25-55%Built-in stereocontrol potential

Chirality Induction Strategies for (6S,9R,9aS)-Configuration

Achieving the specific (6S,9R,9aS) absolute stereochemistry is paramount for the biological activity of the final compound, necessitating robust enantioselective methods:

  • Chiral Pool Utilization: Starting materials derived from naturally occurring chiral molecules provide a foundational source of stereochemistry. L-Prolinol or related amino alcohols are frequent choices. The existing stereocenters in these molecules guide the stereoselective formation of the new chiral centers (C6 and C9a) during the bicyclic ring construction. This approach benefits from high enantiopurity but can limit structural flexibility in the final scaffold [6].

  • Asymmetric Catalysis:

  • Hydrogenation: Enantioselective hydrogenation of prochiral dehydro intermediates within the pyrido-pyrazine framework using chiral transition metal catalysts (e.g., Rh(I) or Ir(I) complexes with ligands like (R,R)-Et-DuPhos or (S)-BINAP) is highly effective. This method offers excellent control over the C6 stereocenter, often achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions (e.g., 50-100 psi H₂, dichloromethane or methanol solvent, 25°C) [3].
  • Organocatalysis: Proline-derived catalysts facilitate enantioselective Mannich-type reactions or α-aminations to set key stereocenters in precursors before bicyclic ring closure. While offering versatile stereocontrol without metals, achieving high ee in the final, complex bicyclic structure can be challenging and typically requires careful catalyst design and screening [3].
  • Chiral Auxiliaries: Covalently bonded auxiliaries (e.g., Evans oxazolidinones, Oppolzer sultams) attached to nitrogen or carbonyl-bearing precursors control the stereochemistry of critical bond-forming steps (e.g., alkylations, aldol reactions). Subsequent auxiliary removal after establishing the desired (6S,9R,9aS) configuration yields the enantiopure free base. While reliable for high de and ee (>99%), this route adds synthetic steps [3].

Table 2: Enantioselective Strategies for (6S,9R,9aS)-Configuration

StrategyKey Agent/ReactionStereocenters SetTypical ee/de RangePrimary Limitation
Chiral Pool (L-Prolinol)Ring-closing reaction of functionalized derivativeC6 (from precursor)>99% ee (inherent)Limited scaffold flexibility
Asymmetric Hydrogenation[Ir(COD)((R,R)-Et-DuPhos)]⁺BARF⁻, H₂ (50 psi)C692-98% eeSensitive to substrate impurities
Organocatalysis (Prolinol Deriv.)Enantioselective Mannich, EtOAc, 0°CPrecursor stereocenter80-90% eeLower ee in complex scaffolds
Chiral Auxiliary (Evans)Diastereoselective alkylation, then removalC6 or C9a>99% deAdds 2-4 synthetic steps

Salt Formation and Purification Protocols for Dihydrochloride Derivatives

Conversion of the enantiopure free base octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine to its stable, crystalline dihydrochloride salt is essential for pharmaceutical development:

  • Acid Selection and Stoichiometry: Treatment with hydrochloric acid (HCl) is standard. Critical control involves precise stoichiometry (≥2.0 equivalents of HCl) and the acid form. A slight excess (e.g., 2.05-2.10 equiv) of HCl delivered as a solution in dioxane, diethyl ether, or less commonly, concentrated aqueous HCl in a water-miscible solvent (e.g., ethanol, tetrahydrofuran), ensures complete di-salt formation without degradation. Using aqueous HCl requires careful water control to prevent oiling out. Anhydrous HCl in organic solvents often yields purer, more easily crystallized products [3] [5].

  • Crystallization and Solvent Systems: Crystallization is the primary purification method for the dihydrochloride salt. Optimal systems involve dissolving the crude salt in a minimal volume of a polar protic solvent like ethanol or methanol, often with gentle heating. Gradual addition of a less polar anti-solvent (e.g., tetrahydrofuran, diethyl ether, or acetone) induces crystallization. Slow cooling of saturated solutions is equally effective. Re-crystallization from ethanol/tetrahydrofuran mixtures (e.g., 1:3 v/v) frequently produces analytically pure material with defined crystal morphology [3]. Isopropanol is also a suitable solvent.

  • Critical Purification Techniques:

  • Precipitation: Rapid addition of the free base solution to a large excess of cold anhydrous diethyl ether saturated with HCl gas precipitates the salt as a fine solid. While fast, this often yields amorphous or poorly crystalline material requiring subsequent recrystallization.
  • Chromatography: Ion-exchange chromatography (e.g., using Dowex resins) effectively removes cationic and anionic impurities from the salt solution prior to crystallization. Reverse-phase preparative HPLC (C18 column, acidic mobile phase like water/acetonitrile with 0.1% trifluoroacetic acid) is valuable for removing structurally similar impurities and isomers, particularly crucial after chiral resolution steps [3].
  • Lyophilization: Aqueous solutions of the dihydrochloride salt can be freeze-dried to obtain an amorphous powder suitable for certain formulations, though crystallinity is generally preferred for stability.

Table 3: Characterization of the Dihydrochloride Salt [3] [5]

PropertyCharacteristic/ValueAnalytical MethodSignificance
AppearanceWhite to off-white crystalline solidVisual inspectionPurity indicator
Melting Point/Decomposition>250°C (dec.)Differential Scanning Calorimetry (DSC)Stability assessment
Water Content≤ 0.5% w/w (anhydrous salt)Karl Fischer TitrationStability and stoichiometry confirmation
Counterion Assay~22.0-22.5% Cl⁻ (Theory: 22.05% for C₉H₁₈Cl₂N₂)Ion Chromatography / Argentometric TitrationConfirms di-HCl stoichiometry
Chiral Purity≥ 99.5% ee (6S,9R,9aS)Chiral HPLC (e.g., Chiralpak IC-3 column)Ensures enantiopurity
Molecular FormulaC₉H₁₈Cl₂N₂High-Resolution Mass Spectrometry (HRMS)Confirms elemental composition
¹H/¹³C NMR ProfileCharacteristic shifts in D₂O or DMSO-d₆Nuclear Magnetic Resonance (NMR)Confirms structure and purity

Properties

CAS Number

2126144-06-5

Product Name

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride

IUPAC Name

(1S,7S,8R)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1

InChI Key

SLFKOEQRYPOZJC-RUWOQTFVSA-N

SMILES

C1CC2CC1C3N2CCNC3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.